![molecular formula C20H19N5O2 B10999230 N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10999230.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole moiety linked via a propyl chain to a 3-methyl-4-oxophthalazine carboxamide group. Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and enzyme inhibitory activities due to their ability to mimic purine bases and interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to the Propyl Chain: This step involves the alkylation of the benzimidazole with a suitable propyl halide, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Synthesis of the Phthalazine Derivative: The phthalazine ring is formed through the cyclization of hydrazine derivatives with phthalic anhydride or similar compounds.
Coupling the Two Moieties: The final step involves coupling the benzimidazole-propyl intermediate with the phthalazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with benzimidazole derivatives exhibit antimicrobial properties. Studies have shown that N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide demonstrates promising in vitro activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of vital bacterial enzymes, which could lead to cell death or growth inhibition.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through various pathways. The unique structural arrangement enhances its interaction with molecular targets involved in cancer progression. For instance, research has highlighted its potential as an aromatase inhibitor, which plays a crucial role in estrogen biosynthesis and is significant in hormone-dependent cancers such as breast cancer .
Antitubercular Activity
This compound has also been tested against Mycobacterium tuberculosis. Preliminary studies indicate that it exhibits significant antitubercular activity both in vitro and in vivo. The evaluation involved determining the minimum inhibitory concentration (MIC) and the minimum lethal concentration (MLC), which are critical for assessing the efficacy of antitubercular agents .
Case Studies
Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including this compound:
- Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzimidazole core significantly influenced antimicrobial potency .
- Anticancer Studies : Another research focused on the design and synthesis of benzimidazole-derived carboxamides. The compounds were evaluated for their antiproliferative effects on human cancer cell lines, revealing that specific substitutions on the benzimidazole ring enhanced anticancer activity through apoptosis induction .
- Antitubercular Research : A comprehensive study evaluated multiple benzimidazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The findings demonstrated that certain derivatives exhibited potent inhibitory effects on mycobacterial growth, highlighting their potential as therapeutic agents for tuberculosis treatment .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The phthalazine moiety may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzimidazole Derivatives with Antimicrobial Activity
Key Compounds :
- Compound 10244308 : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- Compound 3079203 : 2-(1H-Benzimidazol-2-yl)-1-phenylguanidine
- Compound 137054718 : N-(1H-Benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine
Compound ID | Binding Affinity (kcal/mol) | Key Structural Features | Target Activity |
---|---|---|---|
Target Compound | Not reported | Phthalazine-4-oxo, methyl substitution | Likely enzyme inhibition |
10244308 | -7.3 | Imidazole-propyl linker | MRSA PBP2A inhibition |
3079203 | -7.3 | Phenylguanidine substituent | Antimicrobial |
137054718 | -7.2 | Diazepine ring | Antibacterial |
4-Oxo-1,4-Dihydroquinoline/Naphthyridine Carboxamides
Key Compounds :
- N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, 68, 71)
- 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Compound | Core Structure | Substitutions | Activity |
---|---|---|---|
Target Compound | Phthalazine-4-oxo | Benzimidazole-propyl, methyl | Unreported, likely enzyme target |
Naphthyridine 67 | Naphthyridine-4-oxo | Adamantyl, pentyl | Antiviral (inferred from SAR) |
Quinoline analog | Quinoline-4-oxo | Pentyl | Enzyme inhibition |
The phthalazine core in the target compound may confer enhanced rigidity compared to quinoline/naphthyridine analogs, influencing binding kinetics and metabolic stability .
Heterocyclic Carboxamides with Varied Linkers
Key Compounds :
- N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide (CAS 686736-44-7)
- N-[3-(1-{2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide (CAS 890637-39-5)
Compound | Molecular Weight | Key Substituents | Potential Application |
---|---|---|---|
Target Compound | ~419.5 (inferred) | Methyl, phthalazine | Drug development |
CAS 686736-44-7 | 231.29 | Propanamide | Building block for SAR studies |
CAS 890637-39-5 | 444.5 | Furan-carboxamide, oxo-ethyl linker | Antimicrobial/antifungal |
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C20H19N5O2 |
Molecular Weight | 361.4 g/mol |
CAS Number | 1277987-35-5 |
The structure features a benzimidazole moiety, which is known for its diverse pharmacological properties. Benzimidazole derivatives often exhibit significant bioactivity due to their ability to interact with various biological targets.
Pharmacological Activities
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in various therapeutic areas:
- Antimicrobial Activity : Compounds with benzimidazole structures have shown broad-spectrum antibacterial activity. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that benzimidazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets are under investigation .
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been noted, with implications for treating conditions like arthritis and other inflammatory diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in disease processes. The heterocyclic structure allows for binding to these targets, potentially inhibiting their activity or modulating their function .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that derivatives of benzimidazole exhibit significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of benzimidazole derivatives. Results indicate a reduction in inflammatory markers and improved clinical scores in models of arthritis .
Summary of Biological Activities
The following table summarizes the reported biological activities associated with this compound:
Q & A
Q. Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation. A general approach includes:
- Step 1: React 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2: Couple with 3-(1H-benzimidazol-2-yl)propan-1-amine using a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) to facilitate amide bond formation .
- Optimization: Adjust reaction time (12–48 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 molar excess of amine) to improve yields. Monitor progress via TLC or HPLC .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and phthalazine (δ 6.8–7.5 ppm) moieties. Carbonyl groups (C=O) appear at δ 165–175 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure.
- HPLC-PDA: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. Basic: How can solubility challenges be addressed for in vitro assays?
Methodological Answer:
- Solvent Systems: Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).
- Co-solvency: Explore ethanol/propylene glycol mixtures (1:1 v/v) for improved solubility.
- Surfactants: Use polysorbate-80 or cyclodextrins to enhance dispersion in biological media .
Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.
- Cytotoxicity: Employ MTT/XTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM.
- Binding Studies: Conduct surface plasmon resonance (SPR) to measure affinity (KD) for target proteins .
Q. Advanced: How can molecular docking studies elucidate interactions with biological targets?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol:
- Key Metrics: Analyze binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding interactions with residues like Asp/Lys .
Q. Advanced: How should stability studies be designed under physiological conditions?
Methodological Answer:
- Conditions: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (37°C).
- Analysis: Quantify degradation via HPLC at intervals (0, 6, 12, 24 hours).
- Key Parameters: Calculate half-life (t₁/₂) and identify degradation products (e.g., hydrolysis of the amide bond) using LC-MS/MS .
Q. Advanced: How to resolve contradictions in bioactivity data across assay platforms?
Methodological Answer:
- Orthogonal Assays: Compare results from SPR (binding affinity) with cellular assays (IC₅₀) to distinguish target-specific vs. off-target effects.
- Dose-Response Curves: Use 8–12 concentration points to improve accuracy.
- Theoretical Alignment: Reconcile discrepancies by revisiting the compound’s proposed mechanism of action (e.g., allosteric vs. competitive inhibition) .
Q. Advanced: Can AI-driven models predict synthetic or pharmacokinetic outcomes?
Methodological Answer:
- Tools: Train neural networks (e.g., Chemprop) on datasets of similar benzimidazole-phthalazine derivatives.
- Applications:
- Predict reaction yields using descriptors like solvent polarity and catalyst loading.
- Estimate ADMET properties (e.g., logP, CYP450 inhibition) with QSAR models.
- Validation: Cross-check AI predictions with experimental data (R² > 0.85) .
Q. Advanced: What strategies identify metabolic pathways and reactive intermediates?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH.
- Detection: Use high-resolution LC-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- Reactive Screening: Trap electrophilic intermediates with glutathione (GSH) and detect GSH adducts .
Q. Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Design: Synthesize analogs with modifications at the benzimidazole N1 position or phthalazine C3 methyl group.
- Testing: Compare bioactivity (IC₅₀), solubility, and metabolic stability across derivatives.
- Computational Modeling: Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-20(27)14-8-3-2-7-13(14)18(24-25)19(26)21-12-6-11-17-22-15-9-4-5-10-16(15)23-17/h2-5,7-10H,6,11-12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
OQKGRJLVRWYJCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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